molecular formula C14H13NO3 B1380249 6-(Benzyloxy)-2-methylnicotinic Acid CAS No. 1355172-95-0

6-(Benzyloxy)-2-methylnicotinic Acid

Cat. No.: B1380249
CAS No.: 1355172-95-0
M. Wt: 243.26 g/mol
InChI Key: ZOBDRGGYULBDGX-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-2-methylnicotinic Acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a benzyloxy group at the 6th position and a methyl group at the 2nd position on the nicotinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)-2-methylnicotinic Acid typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-methyl-6-hydroxynicotinic acid.

    Benzyloxy Group Introduction: The hydroxyl group at the 6th position is converted to a benzyloxy group using benzyl bromide in the presence of a base like potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)-2-methylnicotinic Acid can undergo various chemical reactions, including:

    Oxidation: The methyl group at the 2nd position can be oxidized to form a carboxylic acid group.

    Reduction: The benzyloxy group can be reduced to a hydroxyl group.

    Substitution: The benzyloxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides can facilitate substitution reactions.

Major Products

    Oxidation: 6-(Benzyloxy)-2-carboxynicotinic Acid.

    Reduction: 6-(Hydroxy)-2-methylnicotinic Acid.

    Substitution: Various substituted nicotinic acids depending on the reagents used.

Scientific Research Applications

6-(Benzyloxy)-2-methylnicotinic Acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-2-methylnicotinic Acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with nicotinic acid receptors and enzymes involved in metabolic pathways.

    Pathways Involved: It can modulate pathways related to lipid metabolism and inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    6-(Methoxy)-2-methylnicotinic Acid: Similar structure but with a methoxy group instead of a benzyloxy group.

    6-(Ethoxy)-2-methylnicotinic Acid: Similar structure but with an ethoxy group instead of a benzyloxy group.

Uniqueness

6-(Benzyloxy)-2-methylnicotinic Acid is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

2-methyl-6-phenylmethoxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-10-12(14(16)17)7-8-13(15-10)18-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOBDRGGYULBDGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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